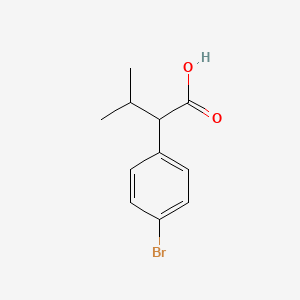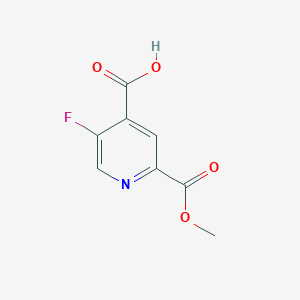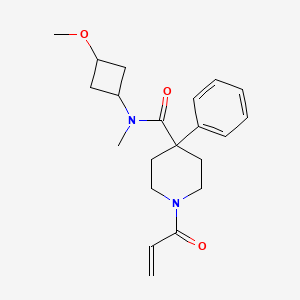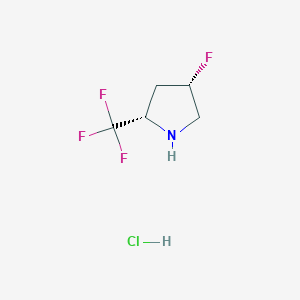![molecular formula C13H24N2O2 B2631787 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester CAS No. 1438241-13-4](/img/structure/B2631787.png)
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azabicyclo[321]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester is an intriguing compound with a complex structure that lends itself to various scientific applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound can be achieved through multiple synthetic routes. A common approach involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction usually entails the following steps:
Formation of an intermediate: : A precursor with appropriate functional groups is subjected to cyclization, often facilitated by an acid catalyst like sulfuric acid.
Substitution reactions: : Subsequent substitution reactions introduce the aminomethyl group.
Esterification: : The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
For industrial production, the scale of synthesis demands optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated processes can be utilized to streamline production, minimize waste, and enhance safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Under specific conditions, oxidation can lead to the formation of N-oxides, enhancing the compound's reactivity.
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, targeting the ester and aminomethyl groups.
Substitution: : Halogenation and other nucleophilic substitutions can be performed, enabling further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens (chlorine, bromine), amines.
Major Products Formed
Depending on the reaction conditions, the major products can include:
N-oxides from oxidation.
Reduced amines and alcohols from reduction.
Halogenated derivatives from substitution.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications across several fields:
Chemistry: : It is utilized as a precursor for synthesizing more complex molecules.
Biology: : Its structure makes it a candidate for studying enzyme interactions and binding affinity.
Medicine: : Potential therapeutic applications include acting as a scaffold for drug development targeting neurological pathways.
Industry: : Used in the synthesis of performance materials and fine chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with biological targets. The aminomethyl group can engage in hydrogen bonding with enzymes or receptors, while the ester group increases its lipophilicity, enhancing membrane permeability. Pathways involved often include those regulating neurotransmission and cellular signaling.
Comparación Con Compuestos Similares
Compared to its analogs, such as:
8-Azabicyclo[3.2.1]octane derivatives without ester groups: : The presence of the tert-butyl ester imparts distinct pharmacokinetic properties.
Compounds with different ester groups: : Variations in ester groups (e.g., methyl, ethyl) significantly alter solubility and reactivity.
Its uniqueness lies in the specific arrangement of functional groups, which combine to offer a balance of stability and reactivity, making it exceptionally versatile for various applications.
This article provides a detailed overview while steering clear of oversimplified abbreviations or acronyms
Propiedades
IUPAC Name |
tert-butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-9(8-14)11(15)7-6-10/h9-11H,4-8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTIYTAPVHXXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2631707.png)
![(E)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2631708.png)


![3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B2631713.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2631714.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2631718.png)
![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile](/img/structure/B2631720.png)
![N-(3-methoxyphenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2631721.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631724.png)



